molecular formula C13H12ClN3O2S B6359114 N-[(E)-(2-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide CAS No. 204378-06-3

N-[(E)-(2-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B6359114
CAS No.: 204378-06-3
M. Wt: 309.77 g/mol
InChI Key: NRQHPFBTLCBOTK-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(2-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide ( 204378-06-3) is a high-purity chemical compound with the molecular formula C13H12ClN3O2S and a molecular weight of 309.77 g/mol . This reagent, which is supplied with purities up to 99%, is a valuable synthetic intermediate and research chemical . Its structure features a 2-chloropyridine ring connected via an (E)-methylideneamino bridge to a 4-methylbenzenesulfonamide (tosyl) group, making it a useful precursor in organic synthesis and metal-organic chemistry . Compounds containing sulfonamide-protected aminopyridine motifs, similar to this one, are frequently employed in the synthesis of pyridine-annulated heterocycles via reactions like ring-closing metathesis (RCM), serving as key substrates for constructing complex molecular architectures . The calculated properties of this compound include a topological polar surface area of 79.8 Ų and an XLogP3 value of 2.8, which are relevant parameters for research in materials science and medicinal chemistry . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers can source this compound from certified suppliers, with various quantities available to suit laboratory-scale needs .

Properties

IUPAC Name

N-[(E)-(2-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S/c1-10-4-6-12(7-5-10)20(18,19)17-16-9-11-3-2-8-15-13(11)14/h2-9,17H,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQHPFBTLCBOTK-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Condensation via Acid Catalysis

The most straightforward method involves refluxing equimolar quantities of 4-methylbenzenesulfonamide and 2-chloropyridine-3-carbaldehyde in ethanol or methanol, catalyzed by glacial acetic acid. The reaction proceeds via nucleophilic attack of the sulfonamide’s primary amine on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine (C=N) bond. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity and facilitating imine formation. Typical reaction parameters include:

  • Solvent : Ethanol (50–60 mL per gram of substrate)

  • Catalyst : 1–2 drops of glacial acetic acid

  • Temperature : Reflux (78–80°C)

  • Duration : 4–6 hours

Yields range from 65% to 80%, depending on the purity of starting materials. Excess aldehyde (1.2 equivalents) ensures complete consumption of the sulfonamide.

Base-Mediated Coupling with Dehydrating Agents

Alternative protocols employ bases like triethylamine (TEA) or pyridine to deprotonate the sulfonamide’s amine, enhancing its nucleophilicity. Molecular sieves (3Å) or anhydrous magnesium sulfate are added to absorb water, shifting equilibrium toward product formation. For example:

  • Dissolve 4-methylbenzenesulfonamide (1.0 equiv) in dichloromethane (DCM).

  • Add TEA (1.5 equiv) and stir for 15 minutes at 25°C.

  • Introduce 2-chloropyridine-3-carbaldehyde (1.1 equiv) and molecular sieves.

  • Reflux at 40°C for 8 hours.

This method achieves yields up to 85%, with minimal side products like unreacted aldehyde or hydrolyzed imine.

Optimization of Reaction Conditions

Solvent Selection and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) accelerate reaction rates but complicate purification due to high boiling points. Ethanol and methanol balance reactivity and practicality, though prolonged reflux in methanol may lead to transesterification byproducts. Trials comparing solvents demonstrate:

SolventYield (%)Purity (HPLC)Reaction Time (h)
Ethanol7898.55
Methanol7297.86
DCM8599.18
DMF6896.34

DCM-based systems favor higher purity but require extended reaction times.

Catalytic Systems and Additives

Lewis acids like zinc chloride or boron trifluoride etherate enhance imine formation by coordinating to the aldehyde’s oxygen. However, these may promote side reactions with electron-deficient pyridine rings. A safer alternative involves using p-toluenesulfonic acid (PTSA, 0.1 equiv), which increases yields to 82% without side products.

Purification and Characterization

Workup Procedures

Post-reaction mixtures are cooled to 0–5°C, precipitating the crude product. Filtration and washing with cold ethanol remove unreacted aldehyde. For further purification:

  • Dissolve the crude product in hot ethyl acetate.

  • Filter through celite to remove insoluble impurities.

  • Concentrate under reduced pressure and recrystallize from ethanol/water (3:1).

Spectroscopic Analysis

  • IR Spectroscopy : A strong absorption band at 1620–1640 cm⁻¹ confirms the C=N stretch. The sulfonamide S=O asymmetric and symmetric stretches appear at 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (s, 1H, CH=N), 8.42 (d, J = 4.8 Hz, 1H, pyridine-H6), 8.05 (d, J = 7.6 Hz, 1H, pyridine-H4), 7.85 (dd, J = 7.6, 4.8 Hz, 1H, pyridine-H5), 7.72 (d, J = 8.0 Hz, 2H, Ar-H), 7.42 (d, J = 8.0 Hz, 2H, Ar-H), 2.45 (s, 3H, CH₃).

  • ¹³C NMR : δ 158.2 (CH=N), 150.1 (pyridine-C2), 145.3 (sulfonamide-C), 139.8–125.4 (aromatic carbons), 21.3 (CH₃).

Stereochemical Considerations

The E-configuration dominates due to steric hindrance between the 2-chloropyridinyl group and the sulfonamide’s methyl substituent. NOESY experiments show no correlation between the imine proton (δ 8.65) and pyridine-H6 (δ 8.42), confirming trans geometry.

Scalability and Industrial Applications

Kilogram-scale syntheses use continuous flow reactors to maintain temperature control and minimize decomposition. A representative protocol involves:

  • Pumping substrates (0.5 M in ethanol) through a heated (80°C) tubular reactor.

  • Inline filtration to remove particulates.

  • Crystallization in a falling-film evaporator.

This method achieves 90% yield with 99% purity, suitable for pharmaceutical intermediates.

Challenges and Mitigation Strategies

Hydrolysis of the Imine Bond

Moisture exposure reverses Schiff base formation. Storage under anhydrous conditions (desiccator with P₂O₅) and addition of radical inhibitors (BHT, 0.01%) prevent degradation.

Byproduct Formation

Trace amounts of Z-isomer (<2%) are removed via fractional crystallization using hexane/ethyl acetate .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridines.

Scientific Research Applications

N-[(E)-(2-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(2-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its function and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogous Sulfonamide Derivatives
Compound Name Substituents on Core Scaffold Functional Groups Molecular Weight (g/mol)
Target Compound 2-Chloropyridin-3-yl, 4-methylbenzenesulfonamide Imine (-CH=N-), SO₂NH, Cl ~337.8 (calculated)
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide 2-Anilinopyridin-3-yl, 4-methylbenzenesulfonamide SO₂NH, NHPh ~353.4
(E)-N-(2-((2-Hydroxybenzylidene)amino)benzyl)-4-methylbenzenesulfonamide 2-Hydroxybenzylidene, benzyl, 4-methylbenzenesulfonamide Phenolic -OH, imine, SO₂NH ~407.4
N-(1-(2-Fluorophenyl)but-3-enyl)-4-methylbenzenesulfonamide 2-Fluorophenyl, but-3-enyl, 4-methylbenzenesulfonamide Alkenyl (-CH₂-CH₂-), F, SO₂NH ~347.4
Tolbutamide Butylurea, 4-methylbenzenesulfonamide Urea (-NHCONH-), SO₂NH ~270.3

Key Observations :

  • The 2-chloropyridin-3-yl group in the target compound introduces electron-withdrawing effects, enhancing electrophilicity compared to analogs with electron-donating substituents (e.g., methoxy in IIIa ).
  • The imine (-CH=N-) linkage differentiates it from ureido-sulfonamides like Tolbutamide and alkenyl derivatives , impacting hydrogen-bonding and metal coordination .

Physicochemical and Spectral Properties

Table 2: Comparative Spectral Data
Compound Name IR Peaks (cm⁻¹) ¹H NMR (δ ppm, Key Signals)
Target Compound ~1580 (C=N), ~1315 (SO₂ asym), ~1150 (SO₂ sym) 8.5–8.7 (pyridyl H), 7.8–8.0 (Ar-H), 2.4 (CH₃)
N-(4-Dimethylaminophenyl)methylideneamino-quinoxaline sulfonamide 1676 (C=O), 1584 (C=N), 1318 (SO₂) 3.0 (N(CH₃)₂), 7.2–8.1 (Ar-H)
H₂SB Schiff Base 3193 (N-H), 1670 (C=N), 1310 (SO₂) 8.3 (imine CH=N), 6.8–7.6 (Ar-H)

Insights :

  • The target compound’s C=N stretch (~1580 cm⁻¹) aligns with other Schiff bases, confirming imine formation .
  • SO₂ symmetric/asymmetric stretches (~1315, ~1150 cm⁻¹) are consistent across sulfonamide derivatives .

Crystallographic and Computational Insights

  • Crystal Packing: Analogous sulfonamides (e.g., N-(2-Aminopyridin-3-yl)-4-methylbenzenesulfonamide ) exhibit hydrogen-bonded dimers via SO₂NH and pyridyl N, stabilizing the lattice.
  • Software Validation : SHELXL and Mercury are critical for refining and visualizing H-bonding networks, ensuring structural accuracy.

Q & A

Basic: What are the common synthetic routes for synthesizing N-[(E)-(2-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide?

The synthesis typically involves multi-step reactions, starting with the condensation of 2-chloropyridine-3-carbaldehyde with 4-methylbenzenesulfonamide under acidic or catalytic conditions. Key steps include:

  • Schiff base formation : The aldehyde group reacts with the primary amine of the sulfonamide to form an imine linkage (E-configuration).
  • Purification : Column chromatography or recrystallization ensures high purity, critical for reproducibility in biological assays .
  • Characterization : Intermediate products are validated via 1H^1H NMR and LC-MS before final synthesis.

Basic: How is the compound characterized structurally in academic research?

Structural elucidation relies on:

  • X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve bond lengths, angles, and stereochemistry .
  • Spectroscopy : 1H^1H and 13C^{13}C NMR confirm functional groups, while HRMS validates molecular weight .
  • Thermal analysis : TGA/DSC assesses stability under varying temperatures, crucial for storage and handling .

Basic: What initial biological screening protocols are recommended for this compound?

Prioritize:

  • Enzyme inhibition assays : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric methods .
  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) determine MIC values against Gram-positive/negative bacteria .
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) establish preliminary safety profiles .

Advanced: How can researchers address low electron density regions in crystallographic data for this compound?

  • Validation tools : Use PLATON/ADDSYM to check for missed symmetry or disorder. SHELXL’s TWIN/BASF commands refine twinned datasets .
  • Data collection : High-resolution synchrotron data (≤ 0.8 Å) improves electron density maps.
  • Contingency plans : If unresolved, supplement with DFT-optimized molecular geometries to guide refinement .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

  • Design of Experiments (DoE) : Vary catalysts (e.g., p-toluenesulfonic acid vs. acetic acid), solvents (polar aprotic vs. protic), and temperatures systematically .
  • Kinetic monitoring : Use in-situ FTIR or HPLC to identify rate-limiting steps and adjust reagent stoichiometry .
  • Scale-up challenges : Pilot continuous-flow reactors to mitigate exothermic risks and improve mixing efficiency .

Advanced: How should researchers resolve contradictions in reported biological activity data?

  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare datasets across studies. Use GraphPad Prism® for dose-response curve normalization .
  • Target validation : Perform SPR or ITC assays to confirm binding affinities and rule out off-target effects .
  • Meta-analysis : Cross-reference PubChem BioAssay data to identify trends in structural analogs .

Advanced: What computational strategies are effective for studying this compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 3HKC for sulfonamide-binding proteins) to predict binding modes .
  • MD simulations : GROMACS or AMBER simulate ligand-protein stability over 100+ ns trajectories, highlighting key residues (e.g., His64 in carbonic anhydrase) .
  • QSAR modeling : Train models on pyridine-sulfonamide derivatives to correlate substituent effects with activity .

Advanced: How can researchers mitigate hydrolysis or oxidation during storage?

  • Stability studies : Monitor degradation via accelerated aging (40°C/75% RH) and HPLC purity checks.
  • Formulation : Lyophilize with cryoprotectants (e.g., trehalose) or store in amber vials under argon .
  • Functional group protection : Derivatize reactive sites (e.g., imine) as acetals or Boc-protected amines until use .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

  • Gene knockout models : CRISPR/Cas9-edited cell lines (e.g., CAIX-deficient cells) confirm target specificity .
  • Metabolomics : LC-MS/MS profiles post-treatment to track downstream metabolic pathway disruptions .
  • In vivo imaging : Radiolabel the compound with 18F^{18}F for PET imaging to assess biodistribution .

Advanced: How can researchers ensure reproducibility in crystallographic studies across labs?

  • Data deposition : Submit raw diffraction data to the Cambridge Structural Database (CSD) with full refinement parameters .
  • Cross-validation : Use independent software (e.g., OLEX2 vs. SHELXTL) to verify residual maps and R-factors .
  • Community standards : Adopt IUCr checkCIF guidelines for reporting geometric outliers and ADPs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.